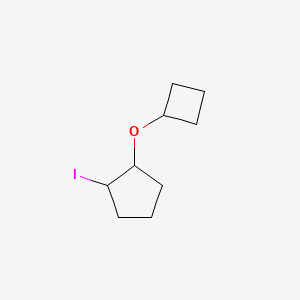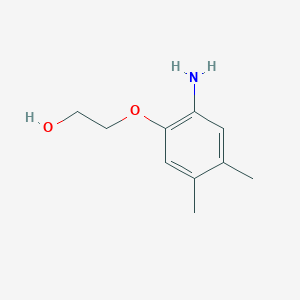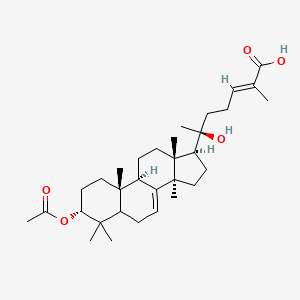
KadcoccinoneQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccinoneQ is a compound derived from the genus Kadsura, which belongs to the Schisandraceae family. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for the treatment of various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically important compounds isolated from Kadsura coccinea .
Vorbereitungsmethoden
The preparation of KadcoccinoneQ involves several synthetic routes and reaction conditions. The primary method includes the extraction of triterpenoids from Kadsura coccinea using organic solvents. The extracted compounds are then purified using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .
Analyse Chemischer Reaktionen
KadcoccinoneQ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
KadcoccinoneQ has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, this compound is investigated for its anti-tumor, anti-HIV, and anti-inflammatory activities . In medicine, it is explored for its potential therapeutic effects in treating diseases such as cancer and viral infections . Additionally, this compound has industrial applications in the development of new pharmaceuticals and natural product-based therapies .
Wirkmechanismus
The mechanism of action of KadcoccinoneQ involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation . This compound targets specific enzymes and receptors, leading to the inhibition of tumor growth and viral replication . The detailed molecular mechanisms are still under investigation, but its ability to modulate multiple pathways makes it a promising compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
KadcoccinoneQ is unique compared to other similar compounds due to its distinct structural features and biological activities. Similar compounds include other triterpenoids isolated from the genus Kadsura, such as kadsulignan M and other cycloartane-type triterpenoids . These compounds also exhibit anti-tumor, anti-HIV, and antioxidant activities, but this compound stands out due to its specific molecular targets and pathways . The comparison highlights the potential of this compound as a lead compound for further research and development .
Eigenschaften
Molekularformel |
C32H50O5 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(E,6S)-6-[(3R,9R,10R,13R,14R,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-20(27(34)35)10-9-16-32(8,36)25-14-19-30(6)23-11-12-24-28(3,4)26(37-21(2)33)15-17-29(24,5)22(23)13-18-31(25,30)7/h10-11,22,24-26,36H,9,12-19H2,1-8H3,(H,34,35)/b20-10+/t22-,24?,25-,26+,29+,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
NQFULOHSQMJXQE-IVRYNPNXSA-N |
Isomerische SMILES |
C/C(=C\CC[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)/C(=O)O |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


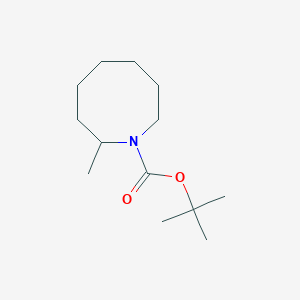
![2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)
![5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068597.png)
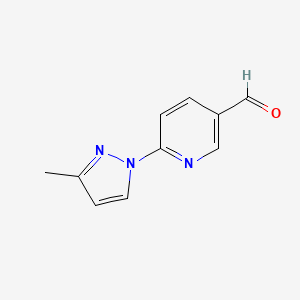


![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)
![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)


